gold](/img/structure/B12891382.png)
[(1Z)-1-methyl-1-propen-1-yl](triphenylphosphine)gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-methyl-1-propen-1-ylgold is an organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a (1Z)-1-methyl-1-propen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-methyl-1-propen-1-ylgold typically involves the reaction of a gold precursor with triphenylphosphine and a suitable alkene. One common method is to react chloro(triphenylphosphine)gold(I) with (1Z)-1-methyl-1-propen-1-yl magnesium bromide under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the gold complex.
Industrial Production Methods
While industrial-scale production methods for (1Z)-1-methyl-1-propen-1-ylgold are not well-documented, the principles of organometallic synthesis can be applied. This typically involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-methyl-1-propen-1-ylgold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced back to its original state or to other lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or the alkene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
Scientific Research Applications
(1Z)-1-methyl-1-propen-1-ylgold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the activation of alkenes and alkynes.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.
Mechanism of Action
The mechanism by which (1Z)-1-methyl-1-propen-1-ylgold exerts its effects involves the coordination of the gold center to various substrates. The gold atom can facilitate the activation of chemical bonds, making it a valuable catalyst. The triphenylphosphine ligand stabilizes the gold center, while the (1Z)-1-methyl-1-propen-1-yl group can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Chloro(triphenylphosphine)gold(I): A precursor to (1Z)-1-methyl-1-propen-1-ylgold, used in similar catalytic applications.
Triphenylphosphinegold(I) chloride: Another gold-phosphine complex with similar properties and applications.
(1Z)-1-methyl-2-(prop-1-en-1-yl)disulfane: A compound with a similar alkene group but different metal center and ligands.
Uniqueness
(1Z)-1-methyl-1-propen-1-ylgold is unique due to its specific combination of ligands and the gold center, which imparts distinct chemical reactivity and stability
Properties
Molecular Formula |
C22H22AuP |
|---|---|
Molecular Weight |
514.3 g/mol |
IUPAC Name |
but-2-ene;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C4H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;/h1-15H;3H,1-2H3;/q;-1;+1 |
InChI Key |
RLKHLCKUBQIUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC=[C-]C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



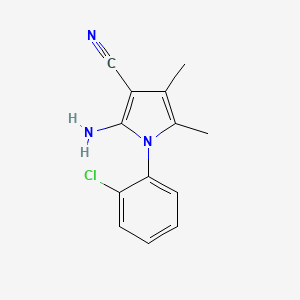

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
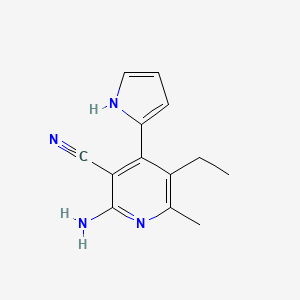
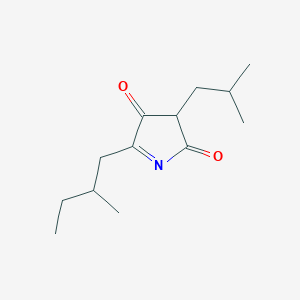
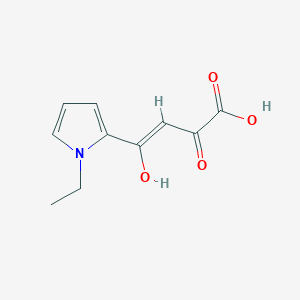
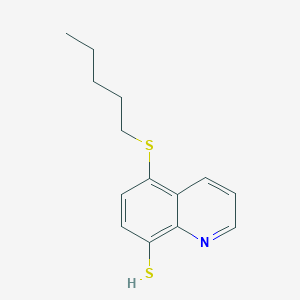

![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
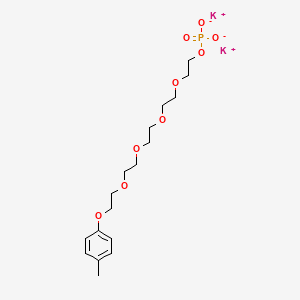
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
